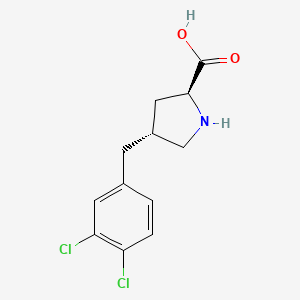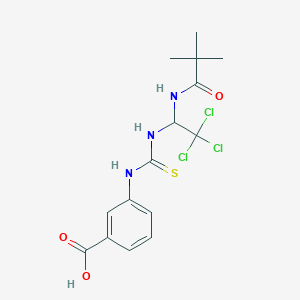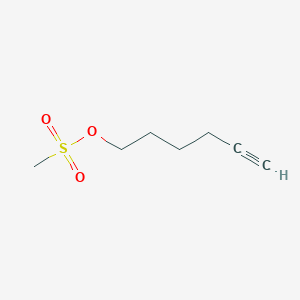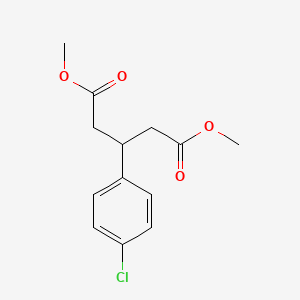
(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
Coordination Polymers and Metal-Organic Frameworks (MOFs)
A significant application of pyrrolidine carboxylic acid derivatives is in the synthesis of coordination polymers and MOFs. These compounds, particularly those involving lanthanide centers, form three-dimensional frameworks that are characterized by their unique topologies and properties. For example, the synthesis under hydrothermal conditions of complexes featuring pyridine-2,5-dicarboxylic acid and benzenecarboxylic acid with lanthanide ions resulted in compounds displaying rutile and unprecedented rutile-related topologies. These materials have potential applications in catalysis, gas storage, and separation technologies due to their porous structures and surface functionalities (Qin et al., 2005).
Hydrogen Bonding and Self-Assembly
Pyridine carboxylic acid derivatives are also pivotal in hydrogen bonding interactions leading to the self-assembly of complex molecular structures. The coexistence of carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs in a molecule possessing both carboxylic acid and pyridine functional groups has been observed. This duality facilitates the formation of intricate hydrogen-bonded structures, which are fundamental in the development of new materials with specific mechanical, optical, or electronic properties (Long et al., 2014).
Antimicrobial Activities and DNA Interactions
Moreover, derivatives of pyridine carboxylic acids have been investigated for their antimicrobial activities and interactions with DNA. Studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The molecular docking simulations have suggested that such compounds can interact with DNA, indicating potential applications in the development of new therapeutic agents (Tamer et al., 2018).
Extraction and Separation Processes
In the context of industrial applications, pyridine carboxylic acid derivatives have been utilized in extraction and separation processes. The extraction of pyridine-3-carboxylic acid using different diluents and extractants such as 1-dioctylphosphoryloctane (TOPO) demonstrates the versatility of these compounds in enhancing the efficiency of separation processes crucial for the pharmaceutical and biochemical industries (Kumar & Babu, 2009).
Propiedades
IUPAC Name |
(2S,4R)-4-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8/h1-2,4,8,11,15H,3,5-6H2,(H,16,17)/t8-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELMJLOCNYHTQH-KCJUWKMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2681603.png)

![8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2681605.png)
![N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2681607.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2681608.png)
![1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazin-1-yl]ethanone](/img/structure/B2681611.png)

![[4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2681613.png)


![{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methyl acetate](/img/structure/B2681618.png)

![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2681620.png)

